

# Xelafaslatide: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Xelafaslatide**, formerly known as ONL1204, is a pioneering first-in-class small peptide inhibitor of the Fas receptor, currently under investigation as a neuroprotective therapy for geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). Developed by ONL Therapeutics, this innovative agent is designed to mitigate the cellular demise and inflammatory cascades that drive vision loss in a variety of retinal diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Xelafaslatide**, compiled from preclinical and early-stage clinical studies.

# **Core Mechanism of Action: Fas Pathway Inhibition**

Xelafaslatide's therapeutic potential is rooted in its ability to block the Fas receptor (also known as CD95), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] The activation of the Fas receptor triggers a signaling cascade that culminates in apoptosis, or programmed cell death, and promotes pro-inflammatory pathways.[1] In retinal diseases like GA, the upregulation and activation of the Fas receptor on photoreceptors and other retinal cells are believed to be a critical driver of pathology. By inhibiting this receptor, Xelafaslatide aims to interrupt these destructive processes at their apex, thereby preserving retinal cell integrity and function.[1]





Click to download full resolution via product page

Figure 1: Xelafaslatide's Mechanism of Action via Fas Receptor Inhibition.

### **Pharmacokinetics: Preclinical Data**

Comprehensive preclinical studies have characterized the ocular pharmacokinetic profile of **Xelafaslatide** following intravitreal (IVT) administration in animal models. These studies have demonstrated a prolonged residence time in ocular tissues, suggesting the potential for infrequent dosing in a clinical setting.

Table 1: Preclinical Ocular Pharmacokinetics of Xelafaslatide (ONL1204)



| Species | Dose                   | Tissue                                 | Half-Life (t½)                  |
|---------|------------------------|----------------------------------------|---------------------------------|
| Rabbit  | 10, 50, or 100 μ g/eye | Vitreous Humor,<br>RPE/Choroid, Retina | Approximately 100 days[2][3][4] |
| Minipig | 200 μ g/eye            | Vitreous Humor                         | 112.17 days[2]                  |
| Minipig | 300 μ g/eye            | Vitreous Humor                         | 117.18 days[2]                  |

# **Experimental Protocols: Pharmacokinetic Studies**

#### **Animal Models:**

 Dutch-belted rabbits and Göttingen minipigs were utilized to assess the ocular pharmacokinetics of Xelafaslatide.[2][4]

#### Administration:

• A single intravitreal (IVT) injection of **Xelafaslatide** was administered at varying doses.[2]

#### Sample Collection:

• Ocular tissues, including the vitreous humor, retina, and retinal pigment epithelium (RPE)/choroid, were collected at various time points over a three-month period.[2]

#### Bioanalysis:

 The concentration of Xelafaslatide in the collected tissues was quantified to determine its pharmacokinetic profile.[2]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. modernretina.com [modernretina.com]
- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]
- 3. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xelafaslatide: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#pharmacokinetics-and-pharmacodynamics-of-xelafaslatide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com